2-Furanethanethiol, also known as 2-furanmethanethiol, is an organic compound characterized by its distinctive aroma, often described as reminiscent of roasted coffee. Its chemical formula is and it has a CAS number of 98-02-2. This compound belongs to the class of thiols, which are sulfur-containing organic compounds known for their strong odors and significant roles in flavor chemistry, particularly in food and beverage applications.
Source: 2-Furanethanethiol is primarily produced through chemical synthesis. It can be derived from furfuryl alcohol, which is obtained from biomass sources such as agricultural waste.
Classification: This compound is classified as a volatile thiol and a sensory additive in the context of food science and flavor enhancement. It is often used in the food industry due to its potent aroma properties.
The synthesis of 2-furanethanethiol typically involves several key methods:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
The molecular structure of 2-furanethanethiol consists of a furan ring with a thiol (-SH) group attached to the second carbon atom. The structure can be represented as follows:
2-Furanethanethiol participates in various chemical reactions that are significant in both synthetic organic chemistry and flavor chemistry:
These reactions are crucial for understanding both the synthetic pathways to create new compounds and the mechanisms by which flavors develop in food products.
The mechanism by which 2-furanethanethiol exerts its effects involves its interaction with olfactory receptors. When present in food or beverages, it can trigger sensory responses that influence taste perception and appetite:
Studies indicate that even low concentrations of this thiol can significantly enhance flavor profiles due to its potent aromatic properties.
2-Furanethanethiol has several applications across various fields:
The discovery of 2-Furanmethanethiol (2FM), also known as furfurylthiol or 2-furfurylthiol, marked a significant advancement in flavor chemistry. First identified in sweet white wines crafted from the Petit Manseng grape variety and in select red Bordeaux wines (predominantly from Merlot, Cabernet Franc, and Cabernet Sauvignon grapes), its isolation was achieved through a specialized extraction technique using p-hydroxymercuribenzoate. This methodological breakthrough enabled researchers to selectively capture volatile thiols previously masked by more abundant wine volatiles [1] [4]. Concurrently, 2FM was detected in toasted oak used for barrel construction, establishing a critical link between cooperage practices and aroma development in aged wines [1].
Initial research in the late 1990s and early 2000s focused on establishing its occurrence patterns, revealing concentrations ranging from trace levels to several dozen nanograms per liter (ng/L) across analyzed wine samples. This period also saw the first correlations between 2FM and roast coffee aromas in wine, laying the groundwork for understanding its sensory impact. Early applications centered on explaining the "barrel character" in oaked wines and the development of Maillard reaction products in thermally processed foods and beverages, positioning 2FM as a crucial target compound in flavor quality assessment [1] [3].
Table 1: Key Synonyms and Identifiers of 2-Furanmethanethiol
Chemical Designation | Synonym | CAS Registry Number | Molecular Formula |
---|---|---|---|
2-Furanmethanethiol | 2-Furfurylthiol | 98-02-2 | C₅H₆OS |
Furfuryl mercaptan | |||
2-Furylmethanethiol | |||
α-Furfuryl mercaptan |
2-Furanmethanethiol stands among the most potent aroma-active compounds known in food science due to its exceptionally low perception threshold of 0.4 ng/L in hydroalcoholic solutions. This extraordinary potency means even trace amounts profoundly influence sensory profiles. In wines, 2FM imparts a distinctive roast coffee aroma, contributing significantly to the complexity of Petit Manseng sweet whites and matured Bordeaux reds [1] [4]. Beyond oenology, it serves as a character impact compound in roasted coffee, sesame oil, and fermented beverages like baijiu, where it delivers notes of toasted sesame seeds or roasted coffee beans [2].
The sensory influence of 2FM extends to its role as a key differentiator in product authenticity and quality grading. Studies utilizing Aroma Extract Dilution Analysis (AEDA) and Odor Activity Values (OAVs) consistently identify 2FM as a major contributor to the aroma profiles of these products. For instance, in sesame-flavored baijiu, 2FM is a diagnostic marker distinguishing it from other baijiu types, while in coffee, it serves as a quality indicator correlating with roasting parameters and bean provenance [2] [6]. Its aroma descriptors—roasted coffee, toasted sesame, smoky, and meaty—make it indispensable in creating desirable flavor nuances across diverse matrices.
Table 2: Occurrence and Sensory Impact of 2-Furanmethanethiol in Beverages
Beverage/Food Matrix | Concentration Range | Perception Threshold | Characteristic Aroma Descriptors |
---|---|---|---|
Petit Manseng Wines | Few ng/L - Dozens ng/L | 0.4 ng/L (hydroalcoholic) | Roast coffee, Toasted nuts |
Red Bordeaux Wines | Trace - Dozens ng/L | Roast coffee, Smoky | |
Roasted Coffee | Up to 1,000 µg/kg | 0.1 µg/L (hydroalcoholic) | Roasted coffee, Burnt |
Sesame-Flavored Baijiu | ≤118 µg/L | Toasted sesame, Roasted | |
Shiitake Mushrooms | Detected (not quantified) | Meaty, Sulfuric nuances |
The analysis of 2-Furanmethanethiol presents formidable challenges rooted in its physicochemical properties and matrix interactions. Three primary obstacles dominate research:
To overcome these hurdles, sophisticated analytical strategies have been developed:
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